[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate
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Overview
Description
[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate is a complex organic compound that features a chlorinated phenoxyaniline moiety linked to an oxoethyl group and a formylbenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate typically involves multiple steps, starting with the preparation of 5-chloro-2-phenoxyaniline. This intermediate can be synthesized through the reaction of 5-chloro-2-nitroaniline with phenol under specific conditions . The subsequent steps involve the formation of the oxoethyl linkage and the esterification with 4-formylbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The chloro group in the phenoxyaniline moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural features. It can serve as a probe or ligand in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or a precursor for drug development. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new therapeutic agents.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the development of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-propan-2-ylbenzoate
- 1-(2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl)-4-(2-furyl)pyrimidin-1-ium bromide
Uniqueness
Compared to similar compounds, [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate stands out due to its specific functional groups, which confer unique reactivity and binding properties. Its formyl group, in particular, allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Conclusion
This compound is a compound of significant interest in various scientific and industrial fields Its unique structure and reactivity make it a valuable tool for research and development in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
[2-(5-chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO5/c23-17-10-11-20(29-18-4-2-1-3-5-18)19(12-17)24-21(26)14-28-22(27)16-8-6-15(13-25)7-9-16/h1-13H,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCDIQVAVSZVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)COC(=O)C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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